![molecular formula C16H16N4O2S B3019384 Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852372-90-8](/img/structure/B3019384.png)
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Description
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound that belongs to a class of heterocyclic derivatives known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as the presence of a 1,2,4-triazole moiety and a pyridine ring, which are common in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a heterocyclic core followed by various functionalization reactions. For instance, the synthesis of ethyl 2-(2-pyridylacetate) derivatives is achieved through the linkage of a 2-pyridyl ring with different moieties such as thiosemicarbazide, 1,2,4-triazole, thiadiazole, and oxadiazole . Similarly, the synthesis of a pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring is performed via a condensation reaction . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate phenyl and thioester substituents.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry (MS), and in some cases, by X-ray crystallography . For example, the molecular structure of a compound with a 1,2,4-triazolo[1,5-a]pyrimidine ring was confirmed by X-ray single crystal diffraction and compared with DFT calculations . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds is influenced by the presence of various functional groups. The compounds discussed in the papers are synthesized to include reactive sites that allow for further chemical transformations or biological interactions . The chemical behavior of this compound would likely be similar, with the potential for further functionalization or participation in biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do describe the properties of structurally related compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular composition and confirmed through experimental measurements . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Future Directions
While specific future directions for “Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” were not found, research into similar compounds like [1,2,4]triazolo[4,3-a]quinoxaline derivatives and other triazole compounds continues due to their wide range of potential therapeutic uses .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which can affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds .
Result of Action
Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
properties
IUPAC Name |
ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-14-10-9-13-17-18-15(20(13)19-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXHBCIGJLDUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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